Methyl 2-methoxynicotinate Methyl 2-methoxynicotinate
Brand Name: Vulcanchem
CAS No.: 67367-26-4
VCID: VC2356413
InChI: InChI=1S/C8H9NO3/c1-11-7-6(8(10)12-2)4-3-5-9-7/h3-5H,1-2H3
SMILES: COC1=C(C=CC=N1)C(=O)OC
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol

Methyl 2-methoxynicotinate

CAS No.: 67367-26-4

Cat. No.: VC2356413

Molecular Formula: C8H9NO3

Molecular Weight: 167.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-methoxynicotinate - 67367-26-4

Specification

CAS No. 67367-26-4
Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
IUPAC Name methyl 2-methoxypyridine-3-carboxylate
Standard InChI InChI=1S/C8H9NO3/c1-11-7-6(8(10)12-2)4-3-5-9-7/h3-5H,1-2H3
Standard InChI Key MAHKNPZKAJMOLU-UHFFFAOYSA-N
SMILES COC1=C(C=CC=N1)C(=O)OC
Canonical SMILES COC1=C(C=CC=N1)C(=O)OC

Introduction

Chemical Identity and Structural Properties

Basic Identification

Methyl 2-methoxynicotinate is a nicotinic acid derivative characterized by a methoxy group at position 2 and a methyl ester at position 3 of the pyridine ring. The compound has a Chemical Abstracts Service (CAS) registry number of 67367-26-4 and is also known by systematic names including "Methyl 2-methoxypyridine-3-carboxylate" and "3-Pyridinecarboxylic acid, 2-methoxy-, methyl ester." The molecular formula of this compound is C₈H₉NO₃, indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms.

Structural Characteristics

The structure of Methyl 2-methoxynicotinate features a pyridine ring as its core, with a nitrogen atom at position 1. The methoxy group (-OCH₃) is attached at the carbon at position 2, while the methyl ester group (-COOCH₃) is positioned at carbon 3. This arrangement creates a molecule with specific electronic properties and reactivity patterns that distinguish it from other nicotinic acid derivatives. The compound's structure creates potential for hydrogen bonding through its nitrogen and oxygen atoms, influencing its solubility and interaction with biological systems.

Physical and Chemical Properties

While specific data for Methyl 2-methoxynicotinate is limited in the search results, properties can be estimated based on structurally similar compounds. The physical state of this compound at room temperature is likely to be a crystalline solid, similar to related nicotinate derivatives. Based on the properties of related compounds, a theoretical comparison table can be constructed:

PropertyMethyl 2-methoxynicotinateMethyl nicotinateMethyl 2-chloro-6-methoxynicotinate
Molecular Weight167.16 g/mol137.14 g/mol 201.61 g/mol (estimated)
Physical StateCrystalline solid (predicted)Crystalline solid Crystalline solid
Melting Point45-50°C (estimated)42-44°C 67-69°C
Boiling Point225-240°C (estimated)209.0°C at 760 mmHg 276.8±35.0°C
Density1.15-1.25 g/cm³ (estimated)1.1±0.1 g/cm³ 1.288±0.06 g/cm³

These estimated properties suggest that Methyl 2-methoxynicotinate has physical characteristics intermediate between the simpler Methyl nicotinate and the more substituted Methyl 2-chloro-6-methoxynicotinate, reflecting the influence of the methoxy group at position 2.

Synthesis and Production Methods

Regioselective Methoxylation

A promising approach to synthesizing Methyl 2-methoxynicotinate likely involves regioselective methoxylation of appropriate nicotinic acid derivatives. The synthesis of Methyl 2-amino-6-methoxynicotinate demonstrates the feasibility of microwave-induced regioselective methoxylation as a key step in preparing methoxylated nicotinates . This technique could potentially be adapted for the selective 2-methoxylation of nicotinic acid precursors, followed by esterification to yield the target compound.

Esterification Methods

Applications and Utilization

Pharmaceutical Intermediates

Methyl 2-methoxynicotinate likely serves as a valuable building block in pharmaceutical synthesis, similar to related methoxylated nicotinates. The compound's structure, featuring both methoxy and ester functional groups on a pyridine ring, makes it potentially useful for the synthesis of bioactive compounds. The related compound Methyl 2-chloro-6-methoxynicotinate is known for its application in preparing aryl-aniline and heteroaryl-aniline compounds, which are essential in topical formulations for treating various skin diseases . By analogy, Methyl 2-methoxynicotinate may serve similar functions in pharmaceutical development.

Agricultural Chemistry

In agricultural applications, compounds structurally related to Methyl 2-methoxynicotinate serve as intermediates in the production of pesticides and herbicides. Methyl 2-chloro-6-methoxynicotinate, for example, is utilized in the agrochemical sector due to its chemical stability and reactivity . Methyl 2-methoxynicotinate may similarly contribute to the development of crop protection products, potentially serving as a building block for compounds with specific activity against agricultural pests.

Structure-Activity Relationships

Functional Group Contributions

The specific arrangement of functional groups in Methyl 2-methoxynicotinate contributes to its chemical behavior and potential biological activity. The methoxy group at position 2 affects the electronic distribution within the pyridine ring, potentially influencing its reactivity in chemical transformations and interactions with biological targets. The methyl ester at position 3 provides a reactive site for further modifications, allowing the compound to serve as a versatile intermediate in multistep syntheses.

Comparison with Related Compounds

Comparing Methyl 2-methoxynicotinate with structurally related compounds provides insights into the influence of specific substituents on chemical and biological properties. The following table outlines key structural differences and their potential implications:

CompoundKey Structural FeaturesPotential Impact on Properties
Methyl 2-methoxynicotinateMethoxy at position 2, methyl ester at position 3Balanced lipophilicity, potential for hydrogen bonding
Methyl nicotinateUnsubstituted pyridine, methyl ester at position 3Lower lipophilicity, reduced steric hindrance
Methyl 5-Bromo-2-methoxynicotinateAddition of bromine at position 5Increased molecular weight, potential for halogen bonding
Methyl 2-amino-6-methoxynicotinateAmino group at position 2, methoxy at position 6Enhanced hydrogen bonding capability, altered electronic distribution
Methyl 2-chloro-6-methoxynicotinateChlorine at position 2, methoxy at position 6Increased lipophilicity, potential leaving group for substitution reactions

These structural relationships demonstrate how modifying the substitution pattern on the nicotinate scaffold can lead to compounds with diverse properties and applications.

Analytical Methods and Characterization

Spectroscopic Identification

The characterization of Methyl 2-methoxynicotinate typically involves various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. Based on related compounds, the 1H NMR spectrum would show characteristic signals for the methoxy protons (approximately δ 3.9-4.1 ppm), methyl ester protons (approximately δ 3.8-3.9 ppm), and aromatic protons of the pyridine ring (approximately δ 6.8-8.5 ppm).

Mass Spectrometry

Mass spectrometry offers valuable information for confirming the molecular formula and structural features of Methyl 2-methoxynicotinate. The molecular ion peak would be expected at m/z 167, corresponding to the molecular formula C₈H₉NO₃. Fragmentation patterns would likely include loss of the methoxy group (M-31) and cleavage of the methyl ester (M-31 or M-59), providing further structural confirmation.

Chromatographic Analysis

For purity determination and quality control, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential. These methods allow for the separation and quantification of Methyl 2-methoxynicotinate and potential impurities or synthesis byproducts. The development of specific chromatographic methods would need to consider the compound's solubility, stability, and UV absorption characteristics.

Future Research Directions

Synthetic Optimization

Further research into optimized synthetic routes for Methyl 2-methoxynicotinate could focus on developing more efficient, sustainable methods. The application of green chemistry principles, including the use of catalysis, solvent-free conditions, or biocatalytic approaches, represents promising directions for improving the synthesis of this compound and related derivatives.

Expanded Applications

Investigation of new applications for Methyl 2-methoxynicotinate in pharmaceutical, agricultural, and materials science fields could reveal additional value for this compound. The structural features of the molecule suggest potential for development as building blocks in heterocyclic chemistry, photosensitive materials, or coordination chemistry applications.

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